Benzene, 1-nitro-4-(1,2-propadienyl)-

Description

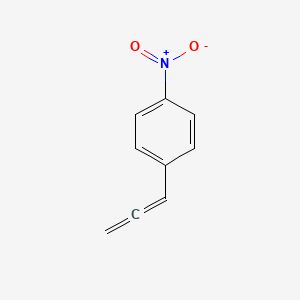

Benzene, 1-nitro-4-(1,2-propadienyl)- (IUPAC name: 4-Nitro-1-(1,2-propadienyl)benzene) is a nitro-substituted aromatic compound featuring a 1,2-propadienyl (allene) group at the para position. The allene moiety (C=C=C) introduces unique electronic and steric properties due to its conjugated π-system, which spans two adjacent double bonds. The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, influencing the compound’s reactivity and interaction with other functional groups .

Properties

CAS No. |

38319-12-9 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

InChI |

InChI=1S/C9H7NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h3-7H,1H2 |

InChI Key |

OTLCKROMUDKSHO-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features of Comparative Compounds

Key Observations :

- Electronic Effects: The nitro group in the target compound enhances electrophilic substitution resistance compared to non-nitro analogs like Benzene, 1,2-propadienyl. However, the allene group’s HOMO (highest occupied molecular orbital) at the C1-C2 moiety facilitates nucleophilic interactions, as seen in intramolecular oxa-Diels-Alder reactions .

- Reactivity : Unlike 4-Nitrostilbene, which undergoes photochemical [2+2] cycloadditions due to its ethenyl group, the allene in the target compound may participate in cycloadditions at the central carbon, driven by its dual π-orbitals .

Reaction Pathways and Stability

Table 2: Reactivity Comparison

| Compound | Notable Reactions | Stability Considerations |

|---|---|---|

| Benzene, 1-nitro-4-(1,2-propadienyl)- | Intramolecular oxa-Diels-Alder reaction | Susceptible to polymerization due to allene strain |

| 4-Nitrostilbene | Photodimerization, electrophilic addition | Stabilized by trans-configuration; nitro group reduces ring reactivity |

| Benzene, 1-bromo-3-(1,2-propadienyl)- | Nucleophilic aromatic substitution | Bromine enhances leaving-group potential; allene may sterically hinder reactions |

Mechanistic Insights :

- The target compound’s allene group enables unique orbital interactions. For example, the central carbon’s π-orbital overlaps with carbonyl oxygen in oxa-Diels-Alder reactions, a feature absent in mono-unsaturated analogs like 4-Nitrostilbene .

- In contrast, 3-methyl-1,2-butadienyl derivatives (e.g., compound 2 in ) exhibit competitive interactions between C2-C3 and carbonyl groups, leading to divergent reaction pathways .

Substituent Effects on Physical Properties

- Steric Effects : The allene group’s linear geometry may reduce steric hindrance compared to bulkier substituents (e.g., isopropyl groups in CAS 200341-09-9) .

Q & A

What are the optimal synthetic routes for preparing Benzene, 1-nitro-4-(1,2-propadienyl)-, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The synthesis typically involves nitration of a pre-functionalized benzene derivative. A plausible route is the nitration of 4-(1,2-propadienyl)benzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key optimization parameters include:

- Acid ratio : Excess H₂SO₄ enhances nitronium ion (NO₂⁺) formation, critical for electrophilic substitution .

- Temperature : Lower temperatures minimize side reactions like oxidation of the propadienyl group.

- Substrate purity : Ensure the absence of electron-donating groups that compete for nitration.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor yield using HPLC with UV detection (λ = 254 nm) .

How can the structure of Benzene, 1-nitro-4-(1,2-propadienyl)- be confirmed using spectroscopic methods?

Basic Research Question

A combination of techniques is required:

- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm, para-substituted pattern) and propadienyl protons (δ 5.0–6.5 ppm, characteristic splitting from conjugated double bonds) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and allenic C=C stretches (~1950 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 163 (C₉H₇NO₂) with fragmentation patterns matching propadienyl cleavage .

Cross-validate with NIST spectral databases for nitro-aromatic compounds .

What computational methods are suitable for analyzing the electronic effects of the nitro and propadienyl groups on reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model:

- Electron-withdrawing effects : The nitro group reduces electron density on the ring, directing electrophilic attacks to meta/para positions relative to the propadienyl group.

- Conjugation : The propadienyl group’s allenic π-system may delocalize with the aromatic ring, altering frontier molecular orbitals (HOMO/LUMO) and reactivity .

Software like Gaussian or ORCA can simulate electrostatic potential maps and Fukui indices to predict reactive sites .

How should researchers address contradictions in reported reaction outcomes involving Benzene, 1-nitro-4-(1,2-propadienyl)-?

Advanced Research Question

Contradictions often arise from:

- Regioselectivity : Competing nitration at ortho vs. para positions due to steric hindrance or solvent effects. Use kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature) .

- Side reactions : Propadienyl groups may undergo [2+2] cycloaddition or polymerization. Characterize byproducts via GC-MS or X-ray crystallography .

- Analytical discrepancies : Standardize characterization protocols (e.g., identical NMR solvents, calibration standards) across studies .

What strategies enable the use of Benzene, 1-nitro-4-(1,2-propadienyl)- as a precursor in cross-coupling reactions?

Advanced Research Question

The nitro group acts as a directing group and can be reduced to an amine for further functionalization. Key strategies:

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions require reduction of NO₂ to NH₂ (e.g., H₂/Pd-C) to activate the ring for aryl halide coupling .

- Propadienyl reactivity : The allene can participate in cycloadditions (e.g., Diels-Alder) to build polycyclic frameworks. Optimize diene partners using DFT-predicted LUMO alignment .

Monitor reaction progress with in-situ FTIR or LC-MS to detect intermediates .

How does the stability of Benzene, 1-nitro-4-(1,2-propadienyl)- vary under different storage conditions?

Basic Research Question

Stability studies should assess:

- Thermal degradation : Use TGA/DSC to identify decomposition temperatures (>150°C likely due to nitro group instability) .

- Light sensitivity : UV-Vis spectroscopy can track nitro-to-nitrito isomerization under UV light. Store in amber vials at –20°C .

- Moisture effects : Karl Fischer titration quantifies hygroscopicity; anhydrous solvents (e.g., dried THF) prevent hydrolysis of the propadienyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.